Potassium amide

Description

Properties

IUPAC Name |

potassium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2N/h;1H2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMRXDWBWXQOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNH2, H2KN | |

| Record name | Potassium amide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_amide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066177 | |

| Record name | Potassium amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.121 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17242-52-3 | |

| Record name | Potassium amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17242-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium amide (K(NH2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium amide (K(NH2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium amide (KNH₂), a powerful reagent in modern synthetic chemistry. It covers its fundamental chemical and physical properties, detailed structural information, experimental protocols for its synthesis and application, and its role in key reaction mechanisms.

Core Chemical and Physical Properties

This compound is a highly reactive inorganic compound, valued for its strong basicity.[1][2] It is a white, crystalline solid that reacts readily with water and can be a crucial component in various organic syntheses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | KNH₂[1][3] |

| Molar Mass | 55.121 g/mol [1][4] |

| Appearance | White solid[1] |

| Odor | Ammonia-like[1] |

| Density | 1.57 g/cm³[1] |

| Melting Point | 338 °C (640 °F; 611 K)[1] |

| Solubility in Water | Reacts violently[1][5] |

| Solubility in Ammonia (B1221849) | 3.6 g/100 mL[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -128.9 kJ/mol[1] |

Table 2: Crystallographic Data for this compound (Low-Temperature Monoclinic Phase)

| Parameter | Value |

| Crystal System | Monoclinic[6] |

| Space Group | P 1 2₁/m 1[4][6] |

| Lattice Constants | a = 4.586 Å[4][7] |

| b = 3.904 Å[4][7] | |

| c = 6.223 Å[4][7] | |

| Lattice Angles | α = 90°[4][7] |

| β = 95.8°[4][7] | |

| γ = 90°[4][7] | |

| Formula Units per Cell (Z) | 2[7] |

| K-NH₂ Bond Distances (in KNH₂·2NH₃ solvate) | 2.7652(11) Å[2] |

| K-NH₃ Bond Distances (in KNH₂·2NH₃ solvate) | 2.9234(11) Å and 3.0698(11) Å[2] |

Chemical Structure and Bonding

Traditionally viewed as a simple ionic salt consisting of K⁺ and NH₂⁻ ions, this compound exhibits significant covalent character and tends to aggregate in ammonia solutions.[1][2] Its structure has been elucidated through X-ray crystallography for both the solvent-free form and its ammonia solvates.[2] In the solid state, KNH₂ can exist in different polymorphic forms depending on the temperature, transitioning from a monoclinic to a tetragonal and then to a cubic phase at elevated temperatures.[6]

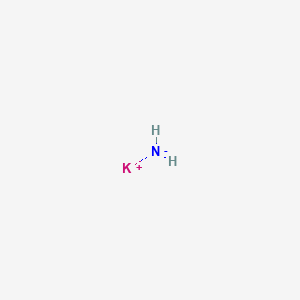

Caption: Ionic representation of this compound.

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the reaction of potassium metal with anhydrous liquid ammonia, often in the presence of a catalyst.[2][6]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.

-

Potassium metal.

-

Anhydrous liquid ammonia.

-

Catalyst (e.g., a small amount of ferric nitrate).

-

Inert atmosphere (e.g., dry nitrogen or argon).

-

Schlenk line or glove box for handling air-sensitive materials.

Procedure:

-

Assemble the reaction apparatus and ensure it is completely dry by flame-drying under vacuum or oven-drying.

-

Place the desired amount of potassium metal into the reaction flask under an inert atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia into the flask via the dry ice condenser until the potassium is submerged.

-

Add a catalytic amount of ferric nitrate (B79036) to initiate the reaction. The solution will turn from a deep blue (indicative of solvated electrons) to colorless upon formation of this compound.

-

Stir the reaction mixture until the blue color disappears, indicating the complete consumption of potassium.

-

Once the reaction is complete, the liquid ammonia can be carefully evaporated under a stream of inert gas, leaving behind solid this compound.

-

The resulting this compound should be stored under an inert atmosphere to prevent decomposition.

Caption: Workflow for the synthesis of this compound.

Application in Benzyne (B1209423) Formation

This compound is a classic reagent for the generation of benzyne intermediates from aryl halides.[4][8] This highly reactive intermediate is a cornerstone in certain nucleophilic aromatic substitution reactions.

Materials and Equipment:

-

Aryl halide (e.g., bromobenzene).

-

This compound.

-

Anhydrous liquid ammonia.

-

Nucleophile (e.g., an amine for amination).

-

Standard glassware for inert atmosphere reactions.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl halide in anhydrous liquid ammonia at -33 °C.

-

Slowly add a stoichiometric amount of this compound to the solution with stirring.

-

The this compound will deprotonate the aryl halide at the position ortho to the halogen, followed by the elimination of the halide to form the benzyne intermediate.

-

Introduce the desired nucleophile to the reaction mixture. The nucleophile will add across the triple bond of the benzyne.

-

After the reaction is complete, quench the reaction carefully (e.g., with ammonium (B1175870) chloride).

-

Work up the reaction mixture to isolate and purify the desired product.

Key Reaction Mechanisms

This compound's high basicity makes it suitable for a variety of organic transformations, most notably in deprotonation reactions to generate carbanions or other nucleophilic species.[6] A prominent example is its role in the formation of benzyne from halobenzenes, which proceeds via an elimination-addition mechanism.[4]

Caption: Mechanism of benzyne formation and subsequent nucleophilic attack.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives, such as potassium bis(trimethylsilyl)amide (KHMDS), are indispensable tools in modern organic synthesis and have significant applications in the pharmaceutical industry.[2][6]

-

Strong, Non-nucleophilic Base: Derivatives like KHMDS are powerful, sterically hindered bases used for selective deprotonation reactions where nucleophilic attack is undesirable.[2]

-

Amide Bond Formation: While not a direct coupling reagent, the principles of using strong potassium bases are relevant in modern amide synthesis protocols, such as those involving potassium acyltrifluoroborates (KATs).[9]

-

Synthesis of Heterocycles: this compound is used in the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Catalysis: It can act as a Brønsted base catalyst, initiating reactions by deprotonating a substrate to generate a reactive intermediate.[6]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Reactivity with Water: It reacts violently with water, producing flammable hydrogen gas and toxic ammonia gas.[1][5] It should be handled in a dry, inert atmosphere (e.g., in a glove box or under argon/nitrogen).[1]

-

Peroxide Formation: Like other alkali metal amides, it can form explosive peroxides upon prolonged storage and exposure to air.[1] Containers should be dated upon receipt and opening.[1]

-

Corrosive: It causes severe burns to the skin and eyes.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield, must be worn when handling this compound.[1][10]

-

Storage: Store in a tightly sealed container under a dry, inert gas, away from moisture, acids, and oxidizing agents.[5]

-

Disposal: Dispose of as hazardous waste according to institutional and local regulations. Do not quench with water. Contaminated equipment should be rinsed with an inert solvent (e.g., hexanes) followed by isopropanol.[1]

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aksci.com [aksci.com]

- 4. Benzyne Mechanism with Reagents: Explain the benzyne mechanism when usin.. [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. This compound (KNH2) [benchchem.com]

- 7. This compound | H2KN | CID 87015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. gelest.com [gelest.com]

Synthesis of Potassium Amide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium amide (KNH₂) from potassium metal and ammonia (B1221849). This guide is intended for professionals in research, and drug development, offering detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety procedures.

Introduction

This compound is a powerful, non-nucleophilic strong base utilized in a variety of organic syntheses, including deprotonation reactions, cyclizations, and rearrangements. Its synthesis from elemental potassium and ammonia is a fundamental and widely practiced laboratory procedure. This document outlines the core principles and practical considerations for this synthesis, emphasizing safety and efficiency.

The fundamental reaction proceeds as follows:

2K + 2NH₃ → 2KNH₂ + H₂

This reaction is typically conducted in liquid ammonia at its boiling point (-33 °C) and is often facilitated by a catalyst to achieve a practical reaction rate. The dissolution of potassium in liquid ammonia initially forms a characteristic deep blue solution, indicating the presence of solvated electrons.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KNH₂ | [1] |

| Molar Mass | 55.121 g/mol | [1] |

| Appearance | White to grayish-white solid | [1] |

| Melting Point | 338 °C | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -128.9 kJ/mol | [1] |

Table 2: Reaction Parameters for this compound Synthesis

| Parameter | Value / Conditions | Notes | Reference |

| Reaction Temperature | -33 °C (boiling point of NH₃) | The reaction is typically carried out in liquid ammonia. | [2] |

| Catalyst | Ferric nitrate (B79036) hydrate (B1144303) (Fe(NO₃)₃·9H₂O) or rusty iron | A small, catalytic amount is sufficient to initiate and sustain the reaction. | [2][3] |

| Reaction Time | 45 minutes to 1 hour | Dependent on the scale and efficiency of catalyst. | [2] |

| Solvent | Liquid Ammonia | Anhydrous conditions are crucial. | [2][3] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound in liquid ammonia, adapted from established procedures.[2][3]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet/outlet.

-

Low-temperature thermometer.

-

Schlenk line or similar inert gas manifold.

-

Dewar flask or a cooling bath (e.g., dry ice/acetone).

-

Potassium metal, handled under mineral oil.

-

Anhydrous liquid ammonia.

-

Ferric nitrate hydrate (Fe(NO₃)₃·9H₂O) as a catalyst.

-

Anhydrous ether or other suitable solvent for subsequent reactions.

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the stirrer, condenser, and gas inlet. Ensure all glassware is thoroughly dried to prevent the violent reaction of potassium with water. The entire system should be flushed with a dry, inert gas like nitrogen or argon.

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath. Connect the gas inlet to a cylinder of anhydrous ammonia and condense the required volume of liquid ammonia into the flask.

-

Potassium Addition: Carefully add small, clean pieces of potassium metal to the liquid ammonia. The potassium will dissolve to form a deep blue solution.

-

Catalyst Introduction: Add a small crystal of ferric nitrate hydrate to the blue solution. The blue color will gradually fade and the solution will turn grayish-white as the potassium reacts with ammonia to form this compound. The reaction is accompanied by the evolution of hydrogen gas.

-

Reaction Completion: Continue stirring the mixture until all the potassium has reacted and the blue color has completely disappeared. The reaction is typically complete within an hour. The resulting suspension is a solution of this compound in liquid ammonia.

-

Handling and Use: The this compound solution is typically used in situ for subsequent reactions. If isolation is required, the ammonia can be carefully evaporated under a stream of inert gas. However, solid this compound is highly reactive and pyrophoric, and extreme caution must be exercised.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound involves the formation of solvated electrons, followed by a catalyzed reaction with ammonia.

Caption: Reaction pathway for the synthesis of this compound.

The experimental workflow requires careful handling of reactive materials under inert and anhydrous conditions.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

The synthesis of this compound involves several significant hazards that must be carefully managed.

-

Potassium Metal: Highly reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][5] It should always be handled under an inert atmosphere or a layer of mineral oil.

-

Liquid Ammonia: A corrosive and toxic substance.[6] It can cause severe burns upon contact with skin and eyes. Inhalation of ammonia gas can lead to respiratory distress. The synthesis must be performed in a well-ventilated fume hood.

-

This compound: A highly reactive and flammable solid that can ignite on contact with moisture.[3][5] It is a strong base and can cause severe burns.

-

Hydrogen Gas: A highly flammable gas is produced as a byproduct of the reaction. All sources of ignition must be excluded from the reaction area.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Potassium Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of potassium amide (KNH₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this highly reactive and potent reagent in their work. This document summarizes key quantitative data, outlines experimental considerations for its characterization, and illustrates its primary synthesis pathway.

This compound is a powerful, non-nucleophilic strong base widely employed in organic synthesis for deprotonation reactions.[1][2] Its high reactivity necessitates careful handling under anhydrous and inert conditions to ensure safety and experimental success.[2][3][4]

Physical Properties

This compound is a white or pale-yellow solid with a characteristic ammonia-like odor.[2][5][6] It is crucial to handle this compound in a controlled environment, such as a glove box, to prevent its rapid reaction with atmospheric moisture.[3] The key physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | KNH₂ | [2][5] |

| Molar Mass | 55.121 g/mol | [2][5][7] |

| Appearance | White to pale-yellow solid | [2][5] |

| Odor | Ammonia-like | [2][5] |

| Density | 1.57 g/cm³ | [2][5] |

| Melting Point | 338 °C (640 °F; 611 K) | [2][5] |

| Solubility in Water | Reacts vigorously | [2] |

| Solubility in Ammonia (B1221849) | 3.6 g / 100 mL | [2][5] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -128.9 kJ/mol | [5] |

The solid-state structure of this compound is complex, exhibiting polymorphism.[1] As the temperature increases, KNH₂ undergoes phase transitions, from a monoclinic structure to a tetragonal phase at approximately 54-55°C, and then to a cubic polymorph at around 75°C.[1] X-ray crystallography has been instrumental in characterizing its solvent-free form as well as its mono- and diammonia solvates.[2][5] In the diammonia solvate (KNH₂·2NH₃), the potassium centers are hexacoordinate, bonded to two amido ligands and four ammonia ligands, forming a chain-like structure.[2][5]

Chemical Properties and Reactivity

This compound is a highly reactive inorganic compound, primarily known for its strong basicity.[1][2] Its chemical properties are dominated by the amide anion (NH₂⁻), a powerful proton acceptor.

Key Chemical Characteristics:

-

Strong Base: As a strong Brønsted base, this compound is highly effective in deprotonating weakly acidic compounds, including alcohols, and even C-H bonds in hydrocarbons.[1][2] This reactivity is fundamental to its application in organic synthesis.

-

Hydrolysis: this compound reacts vigorously with water to produce potassium hydroxide (B78521) (KOH) and ammonia gas (NH₃).[2] This reaction is highly exothermic and can be hazardous.

-

Reactivity with Air: Prolonged exposure to air can lead to the formation of explosive peroxides.[3] It should be stored under an inert atmosphere, such as dry nitrogen or argon.[3][4]

-

Nucleophilicity: While a strong base, the amide ion can also act as a nucleophile in certain reactions. However, its basic character is generally dominant.[1]

-

Synthesis of Organic Compounds: It is used in the preparation of various organic compounds, such as nitriles and imines, and in the formation of carbon-carbon bonds through nucleophilic substitution or elimination reactions.[2][8]

The synthesis of this compound is typically achieved through the reaction of metallic potassium with anhydrous ammonia, often in the presence of a catalyst.[1][2][5]

Experimental Protocols: Characterization and Analysis

Due to its reactive nature, the characterization of this compound requires specialized techniques and handling procedures. All manipulations should be performed under an inert atmosphere (e.g., in a glove box) using anhydrous solvents and reagents.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and aggregation state of this compound in solution.[1]

-

Objective: To characterize the structure and purity of this compound and its derivatives in solution.

-

Methodology:

-

Sample Preparation: In a glove box, dissolve a small, accurately weighed amount of this compound in a deuterated, anhydrous solvent (e.g., deuterated liquid ammonia or an appropriate aprotic solvent in a sealed NMR tube). The choice of solvent is critical as it influences the aggregation state of the amide.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹⁵N NMR spectra. Due to the quadrupolar nature of ¹⁴N, ¹⁵N NMR is often more informative for nitrogen-containing compounds, although it may require longer acquisition times.

-

Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the structure and identify any impurities. The aggregation state (monomers, dimers, etc.) can often be inferred from the complexity of the spectra and by performing variable temperature NMR studies.[1]

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

-

Objective: To confirm the presence of the amide N-H bond.

-

Methodology:

-

Sample Preparation: Prepare a sample as a mull (e.g., with Nujol) between two potassium bromide (KBr) or sodium chloride (NaCl) plates. This must be done in a dry, inert atmosphere to prevent reaction with moisture.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for the characteristic N-H stretching and bending vibrations. For primary amides, two N-H stretching bands are typically observed.

-

3.3. X-ray Diffraction (XRD)

Single-crystal or powder XRD is the definitive method for determining the solid-state structure of this compound and its various polymorphs and solvates.[2][5]

-

Objective: To determine the crystal structure and lattice parameters.

-

Methodology:

-

Crystal Growth: Grow suitable single crystals, for example, by slow evaporation of a saturated solution in liquid ammonia under controlled conditions.

-

Data Collection: Mount a crystal on a goniometer under a stream of cold, dry nitrogen gas to prevent decomposition. Collect diffraction data using a single-crystal X-ray diffractometer. For powder XRD, the finely ground sample is mounted in a sealed capillary.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and crystal packing.

-

The logical workflow for the characterization of this compound is depicted below.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and gloves (nitrile or chloroprene (B89495) are typically suitable).[3]

-

Inert Atmosphere: Handle this compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from water, acids, and other incompatible materials.[3][4] Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[3]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable regulations. Do not use water to clean up spills or contaminated equipment.[3]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. This compound (KNH2) [benchchem.com]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. scribd.com [scribd.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. This compound | H2KN | CID 87015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "The Reaction of this compound in Liquid Ammonia with Diarylbromethen" by George H. Coleman and William H. Host [scholarworks.uni.edu]

An In-depth Technical Guide to Potassium Amide: Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of potassium amide (KNH₂), specifically its molar mass and density. It includes detailed experimental protocols for the determination of these properties and for the synthesis of the compound, adhering to rigorous scientific standards.

Core Physicochemical Data

This compound is an inorganic compound with the chemical formula KNH₂.[1] It presents as a white or pale-yellow solid that is highly reactive, particularly with water, and serves as a strong base in organic synthesis.[2] The key quantitative properties of this compound are summarized below.

| Property | Value | Units | Citations |

| Molar Mass | 55.121 | g·mol⁻¹ | [1][2][3][4] |

| Density | 1.57 | g/cm³ | [1][2][5] |

| Appearance | White to pale-yellow solid | - | [2] |

| Melting Point | 338 | °C | [2] |

| Solubility in Water | Reacts vigorously | - | [1][2] |

| Solubility in Ammonia (B1221849) | 3.6 | g / 100 mL | [2] |

Experimental Protocols

Synthesis of this compound

This compound is typically produced through the reaction of metallic potassium with anhydrous liquid ammonia, often in the presence of a catalyst to facilitate the reaction.[1][2]

Objective: To synthesize this compound (KNH₂) from potassium metal and liquid ammonia.

Materials:

-

Potassium metal

-

Anhydrous liquid ammonia

-

Catalyst (e.g., a small amount of ferric nitrate)

-

An inert solvent (e.g., anhydrous diethyl ether or toluene)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet for ammonia. Ensure all glassware is thoroughly dried to prevent reaction with the highly reactive potassium metal.

-

Inert Atmosphere: Purge the entire system with an inert gas, such as dry nitrogen or argon, to remove all air and moisture.

-

Ammonia Condensation: Cool the condenser with a dry ice/acetone slurry. Introduce anhydrous ammonia gas through the gas inlet. The ammonia will condense in the cooled flask.

-

Addition of Potassium: Once a sufficient volume of liquid ammonia is collected, carefully add small, clean pieces of potassium metal to the stirred liquid ammonia. The solution will initially turn a deep blue color, indicating the presence of solvated electrons.

-

Catalysis: Add a catalytic amount of ferric nitrate. The catalyst facilitates the reaction between potassium and ammonia, leading to the formation of this compound and the evolution of hydrogen gas.

-

Reaction Progression: The disappearance of the blue color and the formation of a white or grayish precipitate indicates the completion of the reaction. The reaction is: 2 K + 2 NH₃ → 2 KNH₂ + H₂.

-

Isolation: Once the reaction is complete, the excess liquid ammonia is carefully allowed to evaporate through the condenser. The resulting solid product is this compound.

-

Handling and Storage: this compound is extremely sensitive to moisture and air.[2] It must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox).

Determination of Molar Mass by Freezing Point Depression

The molar mass of a non-volatile solute can be determined by measuring the extent to which it lowers the freezing point of a solvent.[6]

Objective: To determine the molar mass of a solid compound (e.g., a stable, non-reactive analog in a suitable solvent) using cryoscopy.

Materials:

-

A precisely known mass of the solid sample.

-

A suitable solvent with a known freezing point depression constant (K_f) (e.g., para-dichlorobenzene).[6]

-

A sensitive thermometer or temperature probe.

-

A test tube and a beaker for a water bath.[6]

-

Stirring apparatus.

-

Analytical balance.

Procedure:

-

Determine Solvent Freezing Point:

-

Place a precisely weighed amount of the pure solvent into a test tube.

-

Heat the solvent in a water bath until it is completely melted.[6]

-

Allow the solvent to cool while stirring continuously and record the temperature at regular intervals (e.g., every 30 seconds).[6]

-

Plot temperature versus time. The plateau in the cooling curve represents the freezing point of the pure solvent (T_f, pure).

-

-

Prepare the Solution:

-

Accurately weigh a small amount of the solid sample.

-

Add the weighed sample to the test tube containing the weighed solvent.

-

-

Determine Solution Freezing Point:

-

Heat the mixture in the water bath until the solute is completely dissolved.[6]

-

Allow the solution to cool, stirring continuously, and record the temperature at regular intervals.

-

Plot the cooling curve for the solution. The freezing point of the solution (T_f, solution) is determined from the graph.

-

-

Calculation:

-

Calculate the freezing point depression: ΔT_f = T_f, pure - T_f, solution.

-

Calculate the molality (m) of the solution using the formula: ΔT_f = K_f * m.[7]

-

Determine the moles of solute from the molality and the mass of the solvent (in kg).[7]

-

Calculate the molar mass of the sample: Molar Mass = (mass of solute in g) / (moles of solute).[7]

-

Determination of Density by Volume Displacement

The density of an irregularly shaped solid can be determined by measuring the volume of fluid it displaces.[8][9] Given the reactivity of this compound with water, an inert liquid in which it is insoluble must be used.

Objective: To determine the density of a solid sample using the liquid displacement method.

Materials:

-

A solid sample of this compound.

-

An inert, non-reactive liquid of known density (e.g., a hydrocarbon solvent like hexane (B92381) or toluene).

-

A graduated cylinder or pycnometer.[10]

-

An analytical balance.

Procedure:

-

Mass Measurement: Accurately measure the mass of the solid sample of this compound using an analytical balance. Record this as m_solid.[8]

-

Initial Volume Measurement: Add a sufficient volume of the inert liquid to a graduated cylinder to fully submerge the solid. Record the initial volume as V_initial.[9]

-

Volume Displacement: Carefully place the weighed solid sample into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder as V_final.

-

Calculation:

-

Calculate the volume of the solid sample: V_solid = V_final - V_initial.

-

Calculate the density (ρ) of the solid using the formula: ρ = m_solid / V_solid.[8]

-

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound (KNH2) [benchchem.com]

- 4. This compound | H2KN | CID 87015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determining Molar Mass [chem.purdue.edu]

- 8. chemistry-online.com [chemistry-online.com]

- 9. sites.allegheny.edu [sites.allegheny.edu]

- 10. mt.com [mt.com]

Technical Guide: Solubility and Solution Chemistry of Potassium Amide in Liquid Ammonia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Potassium amide (KNH₂), a powerful non-nucleophilic strong base, exhibits significant solubility in liquid ammonia (B1221849), a property that underpins its widespread use in synthetic chemistry. This technical guide provides a comprehensive overview of the solubility of this compound in liquid ammonia. Due to a scarcity of detailed, temperature-dependent solubility data in published literature, this document summarizes the available information and presents a detailed, generalized experimental protocol for its determination. Furthermore, it illustrates the fundamental chemical interactions governing the dissolution process. This guide is intended to serve as a foundational resource for professionals utilizing this chemical system in research and development.

Solubility of this compound in Liquid Ammonia

This compound is qualitatively described as being "abundantly soluble" in liquid ammonia.[1] This high solubility is fundamental to its utility as a reagent in this medium, allowing for the generation of concentrated solutions of the highly basic amide anion (NH₂⁻).

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable lack of comprehensive, temperature-dependent quantitative data for the solubility of this compound in liquid ammonia. A single value is commonly cited, though its primary source and the precise conditions of measurement (temperature and pressure) are not consistently specified.

| Compound Name | Formula | Solvent | Reported Solubility | Temperature | Pressure |

| This compound | KNH₂ | Liquid Ammonia (NH₃) | 3.6 g / 100 mL[2] | Not Specified | Not Specified |

Note: The density of liquid ammonia varies with temperature (e.g., approx. 0.68 g/mL at its boiling point of -33 °C). This should be considered when working with volume-based solubility data.

The solubility of related compounds can also provide context. Generally, amides of the alkali metals are the most soluble bases in liquid ammonia.[1] Some compounds, however, exhibit a negative temperature coefficient of solubility, becoming less soluble as the temperature decreases.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in liquid ammonia using an isothermal saturation method. This protocol is based on standard laboratory techniques for handling liquid ammonia and determining the solubility of inorganic salts.[4][5]

Materials and Equipment

-

This compound (KNH₂): High purity, anhydrous.

-

Anhydrous Ammonia (NH₃): Purity > 99.98%.

-

Apparatus:

-

High-pressure reaction vessel or a thick-walled glass Schlenk tube rated for low temperatures and moderate pressures.

-

Low-temperature thermostat bath (e.g., cryostat).

-

Magnetic stirrer and stir bar.

-

System for drying and condensing ammonia gas.

-

Sampling apparatus capable of being cooled (e.g., a pre-cooled gas-tight syringe or a cannula system with a filter).

-

Analytical balance.

-

Inert atmosphere glovebox (optional, but recommended for handling KNH₂).

-

Procedure

-

Preparation of Apparatus:

-

Thoroughly clean and dry all glassware and the reaction vessel in an oven at >120 °C to remove all traces of water.

-

Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture, which would react with this compound.

-

-

Charging the Vessel:

-

In an inert atmosphere, accurately weigh and add an excess of this compound to the reaction vessel. The excess solid is crucial to ensure the resulting solution is saturated.

-

Seal the reaction vessel.

-

-

Solvent Condensation:

-

Cool the reaction vessel to the desired experimental temperature using the low-temperature thermostat.

-

Pass anhydrous ammonia gas through a drying agent (e.g., a column of sodium amide) and condense it into the cooled reaction vessel until a desired volume of liquid is achieved.

-

-

Equilibration:

-

Stir the sealed KNH₂/NH₃ slurry vigorously at the constant, set temperature for a prolonged period (e.g., 12-24 hours) to ensure thermodynamic equilibrium is reached between the solid this compound and the solution.

-

-

Sample Collection:

-

Stop the stirring and allow the excess solid this compound to settle completely at the bottom of the vessel.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-cooled, gas-tight syringe or cannula. It is critical that no solid particles are transferred. The sampling device should be at the same temperature as the solution to prevent precipitation or solvent evaporation.

-

-

Sample Analysis:

-

Transfer the collected sample into a pre-weighed vessel containing a solution that will react with and trap the ammonia and this compound (e.g., a standardized aqueous acid solution).

-

Allow the ammonia to evaporate completely in a fume hood.

-

Reweigh the vessel to determine the mass of the dissolved this compound residue. Alternatively, the concentration of potassium can be determined via titration or spectroscopic methods (e.g., ICP-OES).

-

-

Data Calculation:

-

Calculate the mass of the liquid ammonia in the sample by subtracting the mass of the KNH₂ from the total mass of the solution sample (if weighed) or by using the known density of ammonia at the experimental temperature and the volume sampled.

-

Express the solubility in grams of KNH₂ per 100 g of NH₃ or other standard units.

-

-

Temperature Variation:

-

Repeat steps 3 through 7 at various temperatures to generate a solubility curve.

-

Visualizations of Chemical Processes

Dissolution and Solvation Pathway

The dissolution of this compound in liquid ammonia is a physical process of dissociation followed by solvation. The ionic KNH₂ lattice is broken down, and the resulting potassium cations (K⁺) and amide anions (NH₂⁻) are stabilized by the polar ammonia solvent molecules.

Caption: Dissolution pathway of this compound in liquid ammonia.

Experimental Workflow for Solubility Measurement

The following diagram outlines the logical steps for the experimental determination of KNH₂ solubility in liquid ammonia as described in Section 3.0.

Caption: Experimental workflow for determining KNH₂ solubility.

References

Crystal Structure and Polymorphism of Potassium Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium amide (KNH₂), a powerful inorganic base, exhibits a fascinating and complex solid-state chemistry characterized by temperature-dependent polymorphism. This technical guide provides an in-depth overview of the known crystal structures of this compound, detailing its monoclinic, tetragonal, and cubic polymorphs. This document summarizes the crystallographic data for each phase, outlines the experimental protocols for their synthesis and characterization, and illustrates the phase transition relationships. A comprehensive understanding of the solid-state forms of KNH₂ is critical for its application in chemical synthesis and materials science, where precise control over its structure and reactivity is paramount.

Introduction

This compound is a highly reactive inorganic compound that serves as a potent base in a variety of chemical transformations. Its utility is intrinsically linked to its structural properties in both solution and the solid state. In the solid state, KNH₂ is known to exist in at least three distinct polymorphic forms, the stability of which is dictated by temperature.[1] These phases are a low-temperature monoclinic form (α-KNH₂), an intermediate tetragonal form (β-KNH₂), and a high-temperature cubic form (γ-KNH₂).[2] The transitions between these polymorphs involve significant changes in the arrangement of the potassium cations and amide anions, which in turn can influence the material's physical and chemical properties.

This guide consolidates the available crystallographic data and experimental methodologies related to the synthesis and structural determination of this compound polymorphs, providing a valuable resource for researchers in academia and industry.

Polymorphism of this compound

This compound undergoes two reversible phase transitions as a function of temperature. The first transition occurs at approximately 54-55°C, where the monoclinic α-phase transforms into the tetragonal β-phase. A second transition to the cubic γ-phase takes place at around 75°C.[2] These transitions are associated with changes in the orientational ordering of the amide ions.[1]

α-KNH₂: Low-Temperature Monoclinic Phase

The α-phase of this compound is the stable form at ambient and lower temperatures. It crystallizes in the monoclinic system with the space group P2₁/m.[3] In this structure, the amide ions are orientationally ordered.[1]

β-KNH₂: Intermediate Tetragonal Phase

Upon heating to approximately 54-55°C, α-KNH₂ transforms into the β-phase, which possesses a tetragonal crystal structure with the space group P4/nmm.[2] This phase is characterized by orientational disorder of the amide ions.[1]

γ-KNH₂: High-Temperature Cubic Phase

The γ-phase is the highest temperature polymorph and adopts a cubic crystal structure with the space group Fm-3m. This transition occurs at about 75°C.[2] The amide ions in the cubic phase exhibit significant rotational disorder.[1]

Crystallographic Data

The crystallographic data for the three polymorphs of this compound are summarized in the tables below. The data for the deuterated analogue, KND₂, obtained through high-resolution neutron powder diffraction, provides the most detailed structural information, particularly regarding the positions of the hydrogen/deuterium atoms.[1]

Table 1: Crystallographic Data for the Monoclinic Polymorph (α-KND₂) of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 4.586 |

| b (Å) | 3.904 |

| c (Å) | 6.223 |

| α (°) | 90 |

| β (°) | 95.8 |

| γ (°) | 90 |

| Z | 2 |

| Atomic Coordinates | x |

| K | Data not available in search results |

| N | Data not available in search results |

| D1 | Data not available in search results |

| D2 | Data not available in search results |

Data is for the low-temperature modification as reported by Juza, R.; Jacobs, H.; Klose, W. (1965), with lattice parameters from PubChem CID 87015.[3] Detailed atomic coordinates require access to the full-text publication.

Table 2: Crystallographic Data for the Tetragonal Polymorph (β-KND₂) of this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| a (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| Z | Data not available in search results |

| Atomic Coordinates | x |

| K | Data not available in search results |

| N | Data not available in search results |

| D | Data not available in search results |

The structure of the intermediate tetragonal phase was solved by Müller et al. (1997).[1] Detailed crystallographic data requires access to the full-text publication.

Table 3: Crystallographic Data for the Cubic Polymorph (γ-KND₂) of this compound

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| a (Å) | Data not available in search results |

| Z | Data not available in search results |

| Atomic Coordinates | x |

| K | Data not available in search results |

| N | Data not available in search results |

| D | Data not available in search results |

The cubic phase was characterized by Müller et al. (1997).[1] Detailed crystallographic data requires access to the full-text publication.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of metallic potassium with liquid or gaseous ammonia (B1221849).[4][5] The reaction often requires a catalyst to proceed at a reasonable rate.

Synthesis of Deuterated this compound (KND₂): For neutron diffraction studies, deuterated this compound (KND₂) is synthesized. A general procedure involves the reaction of potassium metal with fluid deuteroammonia (ND₃) under pressure in a steel autoclave at elevated temperatures (e.g., 353 K).[6]

-

Reactants: Potassium metal, Deuteroammonia (ND₃)

-

Apparatus: Steel autoclave

-

Conditions: 353 K, elevated pressure (e.g., vapor pressure of ND₃ at 353 K is approximately 43 bar).

-

Procedure:

-

Potassium metal is placed in a clean, dry steel autoclave under an inert atmosphere.

-

The autoclave is cooled and evacuated.

-

Deuteroammonia is condensed into the autoclave.

-

The autoclave is sealed and heated to the reaction temperature (353 K) and held for a sufficient time to ensure complete reaction.

-

After cooling, the excess ND₃ is vented, and the KND₂ product is recovered under an inert atmosphere.

-

Crystallization of Polymorphs

Specific protocols for the controlled crystallization of each polymorph are not extensively detailed in the available literature. However, the different polymorphs are obtained by controlling the temperature of the KNH₂ sample. Single crystals can potentially be grown from a saturated solution in liquid ammonia by carefully controlling the temperature and pressure to favor the formation of a specific polymorph.

Characterization

The primary techniques for characterizing the crystal structures of this compound polymorphs are X-ray diffraction (XRD) and neutron diffraction.

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise crystal structure, including lattice parameters and atomic positions, from a single crystal of the material.

-

Powder X-ray Diffraction (PXRD): PXRD is employed to identify the crystalline phases present in a bulk sample and to monitor phase transitions as a function of temperature or pressure.

-

Neutron Diffraction: Due to the low scattering cross-section of hydrogen with X-rays, neutron diffraction is particularly valuable for accurately locating the positions of the hydrogen (or deuterium) atoms in the amide ions. This is crucial for understanding the orientational ordering and dynamics of the NH₂⁻ groups in the different polymorphs.[1]

Phase Transition Pathway

The relationship between the different polymorphs of this compound can be visualized as a temperature-dependent pathway. The following diagram illustrates these transitions.

Caption: Phase transitions of this compound as a function of temperature.

Conclusion

This compound exhibits a rich solid-state chemistry with at least three well-defined polymorphs: a low-temperature monoclinic phase, an intermediate tetragonal phase, and a high-temperature cubic phase. The transitions between these phases are driven by changes in the orientational dynamics of the amide anion. While the general structural features and transition temperatures are known, a complete and detailed crystallographic description, including atomic coordinates for all phases, relies on a thorough analysis of key publications in the field. Further research into the controlled crystallization of each polymorph and the kinetics of their interconversion would be beneficial for harnessing the specific properties of each solid-state form of this important chemical reagent.

References

A Technical Guide to the Basicity and pKa of Potassium Amide's Conjugate Acid

This technical guide provides an in-depth analysis of the fundamental chemical properties of potassium amide (KNH₂), focusing on its potent basicity and the acidity of its conjugate acid, ammonia (B1221849) (NH₃). This document is intended for researchers, scientists, and professionals in drug development who utilize strong bases in organic synthesis and require a thorough understanding of their reactivity.

Basicity of this compound

This compound (KNH₂) is an inorganic compound that is classified as a strong base.[1] Its high basicity stems from the amide anion (NH₂⁻), which readily accepts a proton. In many applications, particularly in aprotic solvents or liquid ammonia, this compound functions as a superbase, capable of deprotonating even very weak acids, including hydrocarbons with pKa values as high as 35.[2]

The strength of a base is inversely related to the acidity of its conjugate acid. In the case of the amide ion, the conjugate acid is ammonia (NH₃). Since ammonia is an extremely weak acid, its conjugate base, the amide ion, is exceptionally strong.[3] This potent basicity makes this compound and other alkali metal amides indispensable reagents in modern organic synthesis for a wide range of deprotonation reactions.[4]

The Conjugate Acid of this compound and its pKa

The basic component of this compound is the amide anion, NH₂⁻. When this anion accepts a proton, it forms its conjugate acid, ammonia (NH₃).

To quantify the strength of the amide base, we look at the acid dissociation constant (Ka) and its corresponding pKa value for its conjugate acid, ammonia. It is crucial to distinguish between two different pKa values related to ammonia:

-

pKa of Ammonia (NH₃): This value represents the equilibrium for the dissociation of ammonia itself into the amide ion and a proton (NH₃ ⇌ NH₂⁻ + H⁺). This pKa is approximately 38.[5] This high pKa value signifies that ammonia is an exceedingly weak acid, and consequently, the amide ion (NH₂⁻) is a very strong base.[5]

-

pKa of the Ammonium (B1175870) Ion (NH₄⁺): This value corresponds to the dissociation of the ammonium ion into ammonia and a proton (NH₄⁺ ⇌ NH₃ + H⁺). The pKa for this equilibrium is approximately 9.25 at 25°C.[6][7][8] This value describes the acidity of the ammonium ion, which is the conjugate acid of ammonia acting as a base.

For the purpose of evaluating the basicity of this compound, the relevant value is the pKa of ammonia, which is approximately 38 .

The following table summarizes the pKa values for ammonia and related compounds to provide a comparative context for its basicity.

| Compound | Conjugate Base | Equilibrium Reaction | pKa | Basicity of Conjugate Base |

| Ammonia | Amide Ion | NH₃ ⇌ NH₂⁻ + H⁺ | ~38 | Very Strong |

| Water | Hydroxide Ion | H₂O ⇌ OH⁻ + H⁺ | 15.7 | Strong |

| Ammonium Ion | Ammonia | NH₄⁺ ⇌ NH₃ + H⁺ | 9.25[6] | Weak |

| Methanol | Methoxide Ion | CH₃OH ⇌ CH₃O⁻ + H⁺ | 15.5 | Strong |

| Acetic Acid | Acetate Ion | CH₃COOH ⇌ CH₃COO⁻ + H⁺ | 4.76 | Very Weak |

Experimental Protocols for pKa Determination

The pKa of weak acids like ammonia can be determined through various experimental methods.

A classic and common method for determining pKa is through potentiometric titration.[6]

Methodology:

-

Preparation of Analyte: A solution of the conjugate acid of the base (e.g., ammonium chloride, NH₄Cl) of a known concentration is prepared in water.

-

Titration: A standardized solution of a strong base (e.g., sodium hydroxide, NaOH) is gradually added to the ammonium chloride solution.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the strong base added.

-

pKa Determination: The pKa is determined from the titration curve. At the half-equivalence point, the concentrations of the acid (NH₄⁺) and its conjugate base (NH₃) are equal. At this specific point, the measured pH of the solution is numerically equal to the pKa of the acid (NH₄⁺).[6]

Modern techniques also allow for precise pKa determination.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH. The chemical shift of a nucleus near an ionizable group will change as the protonation state changes. By fitting the chemical shift data to the Henderson-Hasselbalch equation, the pKa can be accurately determined.[9][10]

-

Capillary Electrophoresis (CE): In CE, the effective mobility of a compound is dependent on its charge, which in turn is a function of the pH of the buffer. By measuring the mobility of the analyte across a range of pH values, a sigmoid curve is obtained from which the pKa can be calculated.[10]

Visualizations

Caption: Relationship between the strong basicity of the amide ion and the high pKa of its conjugate acid, ammonia.

Caption: Workflow for the experimental determination of the pKa of the ammonium ion via potentiometric titration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Sciencemadness Discussion Board - Is this compound one of the strongest bases known? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound (KNH2) [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 7. brainly.com [brainly.com]

- 8. equilibrium - pKa of acetic acid in pure NH3? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

understanding potassium amide as a strong Brønsted base

An In-depth Technical Guide to Potassium Amide as a Strong Brønsted Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KNH₂), an inorganic compound, is a powerful, non-nucleophilic Brønsted-Lowry base utilized extensively in organic synthesis. Its high basicity makes it particularly effective for the deprotonation of weakly acidic protons, such as those on terminal alkynes, amines, alcohols, and even some hydrocarbons.[1] The amide anion ([NH₂]⁻) is the conjugate base of ammonia (B1221849) (NH₃), a very weak acid, which accounts for the potent basicity of this compound.[2] This guide provides a comprehensive overview of the synthesis, properties, reaction mechanisms, and safe handling of this compound for professionals in research and drug development. The amide functional group is of critical importance in the pharmaceutical industry, with an estimated 25% of all marketed drugs containing at least one amide bond.

Physicochemical and Basicity Data

This compound is a white or pale-yellow solid that is highly reactive, especially with water.[1] Its utility as a strong base is quantified by the pKa of its conjugate acid, ammonia. A higher pKa value for the conjugate acid corresponds to a stronger base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | KNH₂ | [1][3] |

| Molar Mass | 55.121 g·mol⁻¹ | [1][3] |

| Appearance | White to pale-yellow solid | [1] |

| Density | 1.57 g/cm³ | [1][3] |

| Melting Point | 338 °C (611 K) | [1][3] |

| Solubility | Reacts with water; Soluble in liquid ammonia (3.6 g/100 mL) |[1][3] |

Table 2: Basicity Comparison via Conjugate Acid pKa

| Base | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative Strength | Reference(s) |

|---|---|---|---|---|

| **this compound (KNH₂) ** | Ammonia (NH₃) | 36-38 | Very Strong | [4][5] |

| Sodium Hydride (NaH) | Hydrogen (H₂) | 35 | Very Strong | [6] |

| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36 | Very Strong | [5] |

| Potassium tert-butoxide (KOtBu) | tert-butanol | 18 | Strong | [5] |

| Sodium Ethoxide (NaOEt) | Ethanol | 16 | Strong | [6] |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7 | Strong | [6] |

| Triethylamine (Et₃N) | Triethylammonium (Et₃NH⁺) | 10.8 | Weak |[2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of potassium metal with anhydrous liquid ammonia.[3] This reaction is typically facilitated by a catalyst, such as a small amount of an iron(III) salt, to overcome the passivation layer on the potassium metal.

Synthesis Reaction Pathway

The overall reaction is: 2K (s) + 2NH₃ (l) → 2KNH₂ (s) + H₂ (g)

This process involves the transfer of electrons from potassium to ammonia, leading to the formation of this compound and hydrogen gas.

Caption: Synthesis of this compound from Potassium and Ammonia.

Experimental Protocol: Laboratory Synthesis of KNH₂

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

-

Apparatus: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a gas outlet bubbler. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents:

-

Potassium metal (cut into small pieces under mineral oil, then washed with dry hexane)

-

Anhydrous ammonia gas

-

Iron(III) nitrate (B79036) nonahydrate (catalytic amount)

-

-

Procedure:

-

Assemble the flame-dried apparatus under a positive pressure of inert gas.

-

Add a catalytic amount of iron(III) nitrate to the flask.

-

Introduce the clean potassium metal pieces into the reaction flask.

-

Cool the condenser to -78 °C using a dry ice/acetone bath.

-

Begin condensing anhydrous ammonia gas into the reaction flask. A deep blue color should form, indicating the presence of solvated electrons.

-

Once the desired volume of liquid ammonia is collected (covering the potassium), stir the mixture. The reaction is initiated, and the blue color will gradually fade as a grayish-white precipitate of KNH₂ forms. The evolution of hydrogen gas will be observed through the bubbler.

-

Allow the reaction to proceed until the blue color has completely disappeared and hydrogen evolution ceases.

-

Once the reaction is complete, the excess ammonia can be allowed to evaporate through the gas outlet. The resulting solid this compound should be stored and handled under a strict inert atmosphere.

-

Core Function: Brønsted-Lowry Deprotonation

As a strong Brønsted base, the primary role of this compound is to abstract a proton (H⁺) from a substrate, generating a carbanion, an enolate, or another anionic species. This is the key step that initiates a wide range of subsequent functionalization reactions.

General Deprotonation Mechanism

The amide anion ([NH₂]⁻) removes a proton from a generic acid (H-A), forming ammonia and the conjugate base of the acid (A⁻). The potassium cation (K⁺) acts as a counterion.

Caption: General Mechanism of Brønsted-Lowry Deprotonation.

Applications in Deprotonation

This compound is strong enough to deprotonate a wide variety of functional groups that are resistant to weaker bases like hydroxides or alkoxides.

Table 3: Examples of Substrates Deprotonated by this compound

| Substrate Class | Example Substrate | pKa of Proton | Product | Typical Use |

|---|---|---|---|---|

| Terminal Alkynes | Phenylacetylene | ~25 | Phenylacetylide anion | C-C bond formation |

| Ketones (α-proton) | Acetone | ~20 | Acetone enolate | Aldol reactions, Alkylations |

| Amines | Diphenylamine | ~22 | Diphenylamide anion | N-alkylation |

| Dithianes | 1,3-Dithiane | ~31 | 2-lithio-1,3-dithiane anion | Umpolung (acyl anion equivalent) |

| Alkylpyridines | 2-Picoline | ~31 | 2-Picolyl anion | Benzylic C-H functionalization |

Key Synthetic Applications

Benzyne (B1209423) Formation

A classic application of this compound is in the formation of highly reactive benzyne intermediates from aryl halides via an elimination-addition mechanism.[7][8] This is particularly useful for synthesizing substituted aromatic compounds where direct substitution is not feasible.

Mechanism:

-

Deprotonation: KNH₂ abstracts a proton from the position ortho to the halogen on the aromatic ring.[9]

-

Elimination: The resulting aryl anion expels the halide ion, forming the strained triple bond of the benzyne intermediate.[9][10]

-

Nucleophilic Attack: A nucleophile (such as the amide ion or ammonia from the solvent) attacks one of the sp-hybridized carbons of the benzyne.[9][10]

-

Protonation: The resulting aryl anion is protonated by the solvent (ammonia) to yield the final substituted aniline (B41778) product.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. ACIDS AND BASES IN ORGANIC CHEMISTRY [research.cm.utexas.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. p-Bromotoluene reacts with this compound to give a mixture of m and p-m.. [askfilo.com]

Unveiling the Covalent Character and Bonding in Potassium Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium amide (KNH₂), a powerful base in organic and inorganic synthesis, is often simplistically depicted as a purely ionic salt. However, a deeper analysis of its structural and spectroscopic properties reveals a significant degree of covalent character in its bonding, influencing its reactivity and physical properties. This in-depth technical guide explores the nuanced bonding landscape of this compound, summarizing key quantitative data from experimental and theoretical investigations. Detailed methodologies for its synthesis and characterization are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension of the underlying chemical principles.

Introduction

This compound is a key reagent in a multitude of chemical transformations, including nucleophilic substitution, elimination, and deprotonation reactions.[1] While its high basicity is often attributed to the anionic amide group ([NH₂]⁻), the nature of the interaction between the potassium cation (K⁺) and the amide anion is more complex than a simple electrostatic attraction.[1][2] Understanding the degree of covalent character in the K-N bond and the interplay of bonding within the crystal lattice is crucial for predicting and controlling its reactivity in various applications, including drug development where precise control of reaction pathways is paramount.

This guide delves into the experimental and theoretical evidence that elucidates the bonding in this compound. We will examine crystallographic data that reveals the coordination environment of the potassium ion and the geometry of the amide group. Spectroscopic analyses will provide insights into the vibrational modes of the N-H and K-N bonds, offering further clues to their covalent nature. Finally, computational studies that model the electronic structure of KNH₂ will be discussed to provide a holistic understanding of its bonding characteristics.

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the reaction of metallic potassium with anhydrous ammonia (B1221849), often in the presence of a catalyst.[1][2]

Experimental Protocol: Synthesis from Potassium and Ammonia

Materials:

-

Potassium metal

-

Anhydrous liquid ammonia

-

Catalyst (e.g., a small piece of iron(III) nitrate)

-

An inert atmosphere glovebox or Schlenk line

-

A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer

Procedure:

-

All glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

A three-necked flask is charged with a piece of potassium metal under an inert atmosphere.

-

The flask is cooled in a dry ice/acetone bath to approximately -78 °C.

-

Anhydrous liquid ammonia is condensed into the flask until the potassium is completely submerged.

-

A catalytic amount of iron(III) nitrate (B79036) is added to initiate the reaction. The solution will turn from a deep blue (indicative of solvated electrons) to a colorless or grayish suspension as the this compound is formed.

-

The reaction mixture is stirred at low temperature until the blue color completely disappears, indicating the complete consumption of potassium.

-

The excess ammonia is then allowed to evaporate slowly under a gentle stream of inert gas.

-

The resulting white to off-white solid is this compound, which should be stored and handled under an inert atmosphere due to its high reactivity with air and moisture.[1]

Bonding and Covalent Character: A Multifaceted Analysis

The bonding in this compound is best understood by considering evidence from multiple analytical techniques, which collectively point towards a significant covalent contribution to the K-N bond and highlight the covalent nature of the N-H bonds.

Crystallographic Insights

X-ray and neutron diffraction studies have been instrumental in determining the solid-state structure of this compound, revealing different polymorphs and solvated forms.[2][3] These studies provide precise measurements of bond lengths and angles, which are critical for understanding the bonding.

The crystal structure of KNH₂ is not a simple ionic lattice. In the solid state, and particularly in its ammonia solvates, this compound exists as a polymeric structure with bridging amide and ammonia ligands.[1][2] In the diammonia solvate (KNH₂·2NH₃), for instance, each potassium center is coordinated to two amide ligands and four ammonia molecules, resulting in a hexacoordinate potassium ion.[2] This coordination and the observed K-N bond distances suggest a degree of orbital overlap characteristic of covalent interactions.

Spectroscopic Evidence

Infrared (IR) and Raman spectroscopy probe the vibrational frequencies of chemical bonds, which are sensitive to bond strength and, by extension, the degree of covalency.

-

Infrared Spectroscopy: The N-H stretching vibrations in this compound are observed at approximately 3280 cm⁻¹ and 3180 cm⁻¹, while the N-H bending mode appears around 1620 cm⁻¹.[4]

-

Raman Spectroscopy: Raman spectra show distinct bands corresponding to the K-N stretching and bending modes, typically observed at lower frequencies.[4]

The positions of these bands, when compared to purely ionic models, suggest a degree of electron sharing between the potassium and nitrogen atoms.

Theoretical and Computational Studies

First-principles calculations based on density functional theory (DFT) have provided further insights into the electronic structure of this compound.[2][5] These studies confirm the predominantly ionic interaction between the K⁺ and [NH₂]⁻ ions. However, they also reveal a significant covalent character in the N-H bonds within the amide group.[5] Analysis of the partial density of states indicates orbital hybridization and electron sharing, which are hallmarks of covalent bonding.[5]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from various experimental and theoretical studies on this compound.

| Parameter | Value | Technique | Reference |

| Crystal Structure (α-KNH₂, ground state) | Monoclinic, P2₁/m | X-ray Diffraction | [5] |

| K-NH₂ Bond Distance (in KNH₂·2NH₃) | 2.7652(11) Å | X-ray Crystallography | [2] |

| K-NH₃ Bond Distances (in KNH₂·2NH₃) | 2.9234(11) Å and 3.0698(11) Å | X-ray Crystallography | [2] |

| N-H Bond Length (α-KNH₂) | ~1.03 Å | Theoretical Calculation | [6] |

| H-N-H Bond Angle (α-KNH₂) | ~103° | Theoretical Calculation | [6] |

| N-H Stretching Frequencies | 3280 cm⁻¹, 3180 cm⁻¹ | Infrared Spectroscopy | [4] |

| N-H Bending Frequency | 1620 cm⁻¹ | Infrared Spectroscopy | [4] |

| K-N Stretching Frequency | 320 cm⁻¹ | Raman Spectroscopy | [4] |

| K-N Bending Frequency | 185 cm⁻¹ | Raman Spectroscopy | [4] |

Visualizing Bonding and Structure

The following diagrams, generated using the DOT language, illustrate key aspects of the bonding and structure of this compound.

Experimental Protocols for Characterization

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit cell dimensions, and bond lengths of this compound.

Methodology:

-

A single crystal of this compound is mounted on a goniometer head in a cryo-stream of nitrogen gas to prevent degradation and minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Diffraction data are collected on a CCD or CMOS detector as the crystal is rotated.

-

The collected diffraction spots are indexed, and their intensities are integrated.

-

The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the vibrational modes of the N-H and K-N bonds.

Methodology:

-

Sample Preparation: Due to its reactivity, this compound must be handled in an inert atmosphere. For IR spectroscopy, a Nujol mull or a KBr pellet can be prepared inside a glovebox. For Raman spectroscopy, the solid sample can be sealed in a capillary tube.

-

IR Spectroscopy: The sample is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: The sample is illuminated with a monochromatic laser source (e.g., a 532 nm or 785 nm laser). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

Conclusion

The bonding in this compound is a compelling example of the continuum that exists between purely ionic and purely covalent interactions. While the electrostatic attraction between the potassium cation and the amide anion is the dominant force, significant covalent character in the K-N bond, as evidenced by crystallographic, spectroscopic, and theoretical data, cannot be overlooked. The N-H bonds within the amide moiety are unequivocally covalent. A comprehensive understanding of this nuanced bonding is essential for researchers and professionals in drug development and other fields who utilize this potent reagent, as it directly impacts its reactivity, stability, and solubility. The detailed experimental protocols provided herein serve as a valuable resource for further investigation into the fascinating chemistry of this compound and other related alkali metal amides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pressure-induced formation of hydrogen bonds in KNH2 studied by first principles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

- 6. Amide synthesis by acylation [organic-chemistry.org]

Aggregation States of Potassium Amide in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium amide (KNH₂), a potent base in synthetic chemistry, exhibits complex solution-phase behavior characterized by strong aggregation. This technical guide provides an in-depth analysis of the aggregation states of this compound in solution. While direct quantitative data for KNH₂ remains limited, this guide synthesizes available information and draws analogies from closely related potassium silylamides, for which extensive solution-state structural data exists. This document covers the theoretical underpinnings of aggregation, key experimental techniques for its study, and detailed protocols. The information is intended to provide researchers with a comprehensive understanding of the solution-phase behavior of this compound, aiding in the rational design and optimization of synthetic procedures.

Introduction